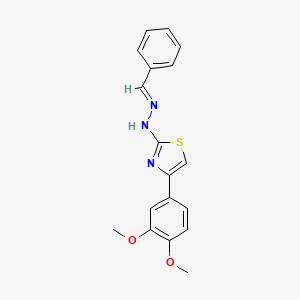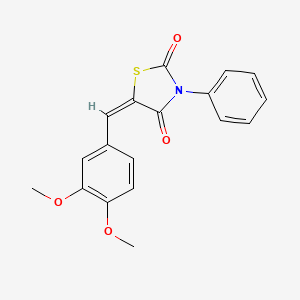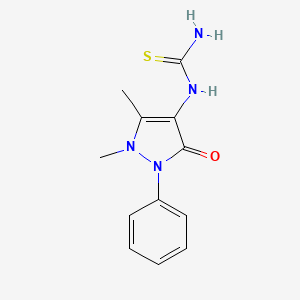![molecular formula C20H18Cl2N4O3 B11707888 4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)
4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(3,5-dichloro-2-méthoxyphényl)méthylidène]amino}-N-(2-méthoxyphényl)-1-méthyl-1H-pyrazole-5-carboxamide est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence d'un cycle pyrazole, de groupes méthoxy et de motifs dichlorophényle, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-{[(E)-(3,5-dichloro-2-méthoxyphényl)méthylidène]amino}-N-(2-méthoxyphényl)-1-méthyl-1H-pyrazole-5-carboxamide implique généralement la réaction de la 3,5-dichloro-2-méthoxybenzaldéhyde avec la 2-méthoxyaniline en présence d'un catalyseur approprié. La réaction est réalisée dans des conditions contrôlées pour assurer la formation du produit souhaité. La base de Schiff résultante est ensuite mise à réagir avec l'acide 1-méthyl-1H-pyrazole-5-carboxylique pour obtenir le composé final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
4-{[(E)-(3,5-dichloro-2-méthoxyphényl)méthylidène]amino}-N-(2-méthoxyphényl)-1-méthyl-1H-pyrazole-5-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres réducteurs.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines .
Applications de recherche scientifique
4-{[(E)-(3,5-dichloro-2-méthoxyphényl)méthylidène]amino}-N-(2-méthoxyphényl)-1-méthyl-1H-pyrazole-5-carboxamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Étudié pour ses effets thérapeutiques potentiels, tels que l'inhibition enzymatique et les propriétés anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 4-{[(E)-(3,5-dichloro-2-méthoxyphényl)méthylidène]amino}-N-(2-méthoxyphényl)-1-méthyl-1H-pyrazole-5-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(((4-Méthoxyphényl)amino)méthyl)-N,N-diméthylaniline
- 2-Méthoxy-5-((phénylamino)méthyl)phénol
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-méthoxyphényl)méthylidène]amino}phénoxy)phényl]imino}méthyl)-6-méthoxy phénol
Unicité
4-{[(E)-(3,5-dichloro-2-méthoxyphényl)méthylidène]amino}-N-(2-méthoxyphényl)-1-méthyl-1H-pyrazole-5-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales, qui contribuent à ses propriétés chimiques distinctes et à ses applications potentielles. Comparé à des composés similaires, il peut présenter une réactivité, une activité biologique et une aptitude différentes pour diverses applications.
Propriétés
Formule moléculaire |
C20H18Cl2N4O3 |
|---|---|
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
4-[(3,5-dichloro-2-methoxyphenyl)methylideneamino]-N-(2-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O3/c1-26-18(20(27)25-15-6-4-5-7-17(15)28-2)16(11-24-26)23-10-12-8-13(21)9-14(22)19(12)29-3/h4-11H,1-3H3,(H,25,27) |
Clé InChI |
KCGLQAFDUVIOAH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)N=CC2=C(C(=CC(=C2)Cl)Cl)OC)C(=O)NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707817.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)

![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)





